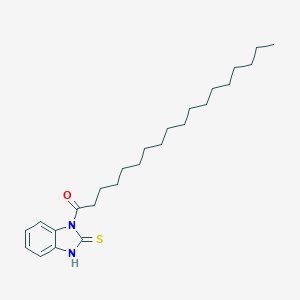

1-stearoyl-1H-benzimidazole-2-thiol

Description

Properties

Molecular Formula |

C25H40N2OS |

|---|---|

Molecular Weight |

416.7g/mol |

IUPAC Name |

1-(2-sulfanylidene-3H-benzimidazol-1-yl)octadecan-1-one |

InChI |

InChI=1S/C25H40N2OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-23-20-18-17-19-22(23)26-25(27)29/h17-20H,2-16,21H2,1H3,(H,26,29) |

InChI Key |

HUSNMIXTZKTXJU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1C2=CC=CC=C2NC1=S |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)N1C2=CC=CC=C2NC1=S |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundations in 1H-Benzimidazole-2-thiol Synthesis

The construction of the 1H-benzimidazole-2-thiol scaffold is a well-documented process in organic chemistry, with both classical and modern approaches available to chemists.

The most traditional and widely employed method for synthesizing 1H-benzimidazole-2-thiol involves the cyclization reaction of o-phenylenediamine (B120857) with carbon disulfide. medcraveonline.comnih.govmedcraveonline.com This reaction is typically conducted in the presence of a base, such as potassium hydroxide, within an alcoholic solvent system, often ethanol. ajrconline.orguobaghdad.edu.iqscispace.comnih.gov The process involves the initial formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878) to yield the stable benzimidazole-2-thiol ring system. The reaction mixture is typically heated under reflux for several hours to ensure complete conversion. ajrconline.orgscispace.com Following the reaction, the product can be isolated by acidification of the reaction mixture, which precipitates the glistening white crystals of 1H-benzimidazole-2-thiol. scispace.com

Table 1: Comparison of Classical Synthesis Conditions for 1H-Benzimidazole-2-thiol

| Reactants | Base | Solvent System | Reaction Time | Yield | Reference(s) |

| o-Phenylenediamine, Carbon Disulfide | Sodium Hydroxide | Ethanol/Water | 3 h | Not specified | ajrconline.org |

| o-Phenylenediamine, Carbon Disulfide | None specified | Absolute Ethanol | 18 h | 70% | uobaghdad.edu.iq |

| o-Phenylenediamine, Carbon Disulfide | Potassium Hydroxide | 95% Ethanol/Water | 3 h | 86.5% | scispace.comeresearchco.com |

| o-Phenylenediamine, Carbon Disulfide | Potassium Hydroxide | Ethanol/Water | 3 h | 82% | nih.govresearchgate.net |

This robust and high-yielding method remains a cornerstone for accessing the benzimidazole-2-thiol scaffold.

In response to the growing demand for sustainable chemical processes, several modern and environmentally benign methods for the synthesis of 1H-benzimidazole-2-thiol have been developed. One notable alternative involves the use of potassium ethyl xanthate in place of the highly volatile and toxic carbon disulfide. eresearchco.com This method also utilizes o-phenylenediamine and proceeds under reflux in an ethanol-water mixture, offering a safer reaction profile. eresearchco.com

Another green approach describes the one-step synthesis of benzimidazoline-2-thiones (the tautomeric form of benzimidazole-2-thiols) using tetramethylthiuram disulfide (TMTD) as the cyclizing agent in water. rsc.org This method is advantageous as it avoids the use of organic solvents and harsh reagents, offering excellent yields in short reaction times. rsc.org Furthermore, the use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), has been explored for the synthesis of benzimidazole (B57391) derivatives, which can lead to higher yields, reduced reaction times, and the potential for catalyst recycling. nih.gov

The 1H-benzimidazole-2-thiol scaffold serves as a valuable building block in multi-component reactions (MCRs) to generate complex molecular architectures in a single step. These reactions are highly efficient and atom-economical. For instance, benzimidazol-2-thiol can be employed in one-pot MCRs with aldehydes and other reagents to synthesize densely functionalized heterocyclic systems. jmpas.com A specific example is the stereoselective synthesis of novel dispiro-oxindolopyrrolizidines, which utilizes a derivative of thiazolo[3,2-a]benzimidazole (prepared from 1H-benzimidazole-2-thiol) in a [3+2] cycloaddition reaction with isatin (B1672199) derivatives. mdpi.com Such strategies highlight the utility of the core scaffold in rapidly assembling diverse chemical libraries.

Targeted Synthesis of 1-Stearoyl-1H-benzimidazole-2-thiol and Analogues

The functionalization of the 1H-benzimidazole-2-thiol core at its nitrogen and sulfur atoms allows for the synthesis of a wide array of derivatives, including the target compound, this compound.

The introduction of an acyl group, such as stearoyl, at the N1 position of the benzimidazole ring is a key transformation for synthesizing the title compound. This is typically achieved through N-acylation. The reaction of 1H-benzimidazole-2-thiol with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a base leads to the formation of an N-acyl derivative. A well-documented precedent is the reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride to yield 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. mdpi.com

Following this established protocol, the targeted synthesis of this compound would involve the reaction of 1H-benzimidazole-2-thiol with stearoyl chloride. The reaction would likely be carried out in an appropriate solvent with a base to neutralize the hydrochloric acid byproduct, affording the desired N1-stearoyl product. This strategy allows for the direct attachment of the long-chain fatty acid moiety to the benzimidazole nucleus.

The sulfur atom at the C2 position is also a primary site for chemical modification, primarily through S-alkylation. medcraveonline.com The thiol group of 1H-benzimidazole-2-thiol readily reacts with various electrophilic reagents, such as alkyl or aryl halides, in the presence of a base like potassium carbonate. medcraveonline.comeresearchco.com This reaction yields 2-(alkylthio)-1H-benzimidazole derivatives, effectively attaching a side chain to the sulfur atom. This reactivity demonstrates the dual nature of the scaffold, allowing for selective functionalization at either the nitrogen or sulfur atoms depending on the reaction conditions and reagents used.

Table 2: Examples of Reagents for S-Alkylation of 1H-Benzimidazole-2-thiol

| Alkylating Agent | Base | Product Type | Reference(s) |

| Ethyl Bromoacetate | Various bases | 2-(alkoxycarbonylmethylthio)benzimidazole | mdpi.com |

| 1-Bromo-4-(bromomethyl)benzene | Potassium Carbonate | 2-(benzylthio)benzimidazole derivative | eresearchco.com |

| Hexylbromide | Not specified | 2-(hexylthio)benzimidazole | medcraveonline.commedcraveonline.com |

| Propargyl Bromide | Potassium Carbonate | 2-(prop-2-yn-1-ylthio)-1H-benzimidazole | researchgate.net |

| Benzyl Chloride/Bromide | Potassium Carbonate | N-alkyl 2-(benzylthiomethyl)-1H-benzimidazole | gsconlinepress.com |

Attempted alkylation of N-acetylated benzimidazole-2-thione has been shown to sometimes result in the loss of the acetyl group, yielding the S-alkylated product directly from the parent heterocycle. mdpi.com This highlights the thione tautomer's reactivity and provides alternative pathways for creating diverse analogues.

Orthogonal Functionalization and Chemo-selective Reactivity

The concept of orthogonal functionalization is central to the strategic modification of this compound. This principle allows for the selective reaction of one functional group in the presence of others by choosing appropriate reagents and reaction conditions. The primary sites for selective modification are the N1-acyl group, the exocyclic sulfur atom, and the aromatic benzimidazole core.

The N-stearoyl group can be susceptible to cleavage under basic conditions, which would regenerate the 1H-benzimidazole-2-thiol. This reactivity must be considered when planning modifications at other sites. Conversely, the thiol group is a soft nucleophile and readily undergoes S-alkylation, S-acylation, and oxidation reactions. The benzimidazole ring itself can participate in electrophilic substitution reactions, although the presence of the deactivating acyl group at N1 and the electron-donating thiol at C2 complicates the regioselectivity.

The chemoselectivity of reactions involving this compound is demonstrated in the differential reactivity of its nucleophilic centers. For instance, alkylation reactions with alkyl halides in the presence of a base typically occur selectively at the sulfur atom, leaving the N-acyl group intact. mdpi.com This selective S-alkylation is a common strategy for the derivatization of benzimidazole-2-thiones.

Advanced Chemical Transformations and Derivatization

Building upon the principles of chemoselectivity, a number of advanced chemical transformations can be employed to synthesize a variety of derivatives from this compound. These transformations expand the chemical space accessible from this core structure.

Oxidation Reactions of the Thiol Moiety

The thiol group of this compound is readily oxidized to various oxidation states, including sulfinyl and sulfonyl derivatives. medcraveonline.comresearchgate.net These oxidized products are of interest as they can exhibit distinct biological activities compared to the parent thiol.

The oxidation of related 2-(alkylthio)benzimidazole derivatives to the corresponding sulfoxides (sulfinyl derivatives) is a well-established transformation. medcraveonline.com These sulfoxides, such as the famed proton-pump inhibitors, possess a stereogenic center at the sulfur atom. The oxidation can be achieved using a variety of oxidizing agents, with careful control of stoichiometry and temperature to avoid over-oxidation to the sulfone.

Further oxidation of the sulfinyl derivatives or direct, more forceful oxidation of the thiol or thioether yields the corresponding sulfonyl derivatives (sulfones). researchgate.net The synthesis of benzimidazole-sulfonyl derivatives has been reported as a strategy to access compounds with a broad spectrum of biological activities. researchgate.netnih.gov For example, the oxidation of 2-thioether benzimidazole derivatives with hydrogen peroxide can lead to the formation of the corresponding sulfone. researchgate.net

A general scheme for the oxidation of the thiol moiety is presented below:

Table 1: Oxidation Products of the Thiol Moiety

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidant (e.g., m-CPBA, 1 eq.) | 1-Stearoyl-1H-benzimidazole-2-sulfinic acid |

| 1-Stearoyl-2-(alkylthio)-1H-benzimidazole | Mild Oxidant (e.g., m-CPBA, 1 eq.) | 1-Stearoyl-2-(alkylsulfinyl)-1H-benzimidazole |

| This compound | Strong Oxidant (e.g., H₂O₂, excess) | 1-Stearoyl-1H-benzimidazole-2-sulfonic acid nih.gov |

Heterocyclic Ring Annulation and Fusion Strategies

The benzimidazole-2-thiol scaffold is a versatile building block for the construction of fused heterocyclic systems. The reactive thiol group and the adjacent nitrogen atom can participate in cyclization reactions with appropriate bifunctional electrophiles to form new rings.

One common strategy involves the reaction of benzimidazole-2-thione with α,ω-dihaloalkanes. For example, reaction with 1,3-dibromopropane (B121459) in the presence of a base can lead to the formation of a fused six-membered thiazine (B8601807) ring, yielding a 3,4-dihydro-2H- nih.govCurrent time information in Bangalore, IN.thiazino[3,2-a]benzimidazole derivative. mdpi.com This intramolecular cyclization occurs after initial S-alkylation.

Another approach involves the reaction with α-haloketones, which, after initial S-alkylation, can undergo intramolecular condensation to form a fused thiazole (B1198619) ring. These annulation strategies provide access to a variety of polycyclic systems with diverse three-dimensional structures. The synthesis of polynuclear fused benzimidazole derivatives has been achieved through the condensation of o-phenylenediamine with mercaptoacetic acid followed by cyclization. arabjchem.org

Table 2: Examples of Heterocyclic Ring Fusion Reactions

| Reagent | Fused Ring System | Resulting Compound Class |

|---|---|---|

| 1,3-Dihalopropane | Thiazine | Thiazino[3,2-a]benzimidazoles mdpi.com |

| α-Haloacetyl compounds | Thiazole | Thiazolo[3,2-a]benzimidazoles |

Click Chemistry Applications for Conjugation

The thiol group of this compound is a suitable functional handle for "click chemistry" reactions, which are known for their high efficiency, selectivity, and mild reaction conditions. nih.govtaylorfrancis.com Thiol-based click reactions, such as the thiol-ene and thiol-yne reactions, offer a powerful tool for the conjugation of this molecule to other chemical entities. taylorfrancis.com

The thiol-ene reaction involves the radical-mediated or base-catalyzed addition of a thiol across a double bond. This reaction is highly efficient and proceeds under mild conditions, making it suitable for the modification of complex molecules. The thiol group of this compound can be reacted with a molecule containing a terminal alkene to form a stable thioether linkage.

Similarly, the thiol-yne reaction, the addition of a thiol to an alkyne, can be employed. These click chemistry approaches are particularly valuable for the synthesis of well-defined bioconjugates. For instance, the thiol-maleimide addition is a widely used click reaction for the site-selective modification of proteins and other biomolecules. researchgate.net The thiol group of this compound could potentially react with a maleimide-functionalized molecule to form a stable conjugate. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another prominent click reaction, and while the primary thiol is not a direct participant, the benzimidazole scaffold can be functionalized with an azide (B81097) or alkyne to enable CuAAC-mediated conjugation. soton.ac.uk

Table 3: Potential Click Chemistry Reactions

| Click Reaction | Reactive Partner for Thiol | Linkage Formed |

|---|---|---|

| Thiol-ene Reaction | Alkene | Thioether |

| Thiol-yne Reaction | Alkyne | Vinyl sulfide |

Structure Activity Relationship Sar and Molecular Design Principles

Impact of the Stearoyl Chain on Molecular Interactions

The 18-carbon stearoyl chain, an N-acyl substituent at the N1 position, is a dominant feature of the molecule, significantly influencing its physical properties and how it interacts with biological systems.

The primary effect of the long stearoyl chain is a substantial increase in the molecule's lipophilicity, or fat-solubility. Lipophilicity is a critical parameter in drug design, as it affects a compound's ability to cross biological membranes, such as the gut wall for absorption or the blood-brain barrier. Studies on various benzimidazole (B57391) derivatives have consistently shown that modifying substituents to increase lipophilicity can have a profound impact on biological activity.

The long, unbranched stearoyl chain introduces a high degree of conformational flexibility. This long alkyl chain can adopt numerous spatial arrangements, allowing it to potentially fit into diverse binding pockets of target proteins. However, this flexibility is a double-edged sword. While it can be advantageous for finding an optimal binding conformation, it can also lead to an entropic penalty upon binding, as the molecule loses conformational freedom.

Substituent Effects on the Benzimidazole Nucleus

The benzimidazole nucleus itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets. medcraveonline.com Its activity can be finely tuned by altering substituents at its various positions.

The substituent at the N1 position is critical in defining the pharmacological profile of benzimidazole derivatives. The nature of this group can influence everything from potency to the type of activity observed. SAR studies have revealed that the presence of different heterocyclic substituents at the N1 position can enhance anti-inflammatory and analgesic activity. arabjchem.org For antimicrobial applications, simple alkyl groups like methyl and ethyl at the N1 position have been shown to be significant for activity. rjptonline.org

A broad range of N1-substituents has been explored, including N-alkyl and N-acyl groups. researchgate.net In a study aimed at developing inhibitors for HIV-1 reverse transcriptase, a systematic investigation was carried out to find the optimal groups for substitution at both the N1 and C2 positions. acs.org The stearoyl group of 1-stearoyl-1H-benzimidazole-2-thiol is an N1-acyl substituent. The amide linkage of this group provides different electronic and hydrogen-bonding characteristics compared to a simple N-alkyl chain, which can lead to distinct interactions with biological targets. The loss of the N1-acetyl group has been observed during certain alkylation reactions, indicating the relative lability of the N-acyl bond compared to an N-alkyl bond. mdpi.com

The C2 position of the benzimidazole ring is another key site for modification. In the case of this compound, the substituent is a sulfur atom, which introduces the phenomenon of tautomerism. The compound can exist in two interconvertible forms: the thiol form (-SH) and the thione form (C=S). medcraveonline.commdpi.com Spectroscopic studies, including 13C-NMR and X-ray crystallography, have established that for 2-mercaptobenzimidazole (B194830) and its derivatives, the thione tautomer is generally the predominant form in both solution and the solid state. mdpi.comresearchgate.netnih.gov This is significant because the two forms have different hydrogen bonding capabilities and electronic properties, which can affect how they bind to a target.

The conversion of the thiol group into various other thioether or sulfone derivatives is a common strategy to generate new compounds with altered biological activities and interactions at the target site. ijmrhs.com The diversity at the C2 position is a well-explored avenue for drug development. For example, attaching different aryl groups at C2 has been a successful strategy for creating HIV-1 inhibitors. acs.org Likewise, the presence of groups like diethylaminophenol at the C2-position has been found to be important for antimicrobial activity. rjptonline.org

Substituents on the benzene (B151609) ring portion of the benzimidazole nucleus (positions 4, 5, 6, and 7) modulate the electronic properties of the entire heterocyclic system. The addition of electron-donating groups (like -OCH3, -CH3) or electron-withdrawing groups (like -Cl, -NO2) can alter the molecule's acidity, basicity, and ability to participate in hydrogen bonding or pi-stacking interactions. researchgate.netsciepub.com

Theoretical studies have analyzed the influence of various substituents on the aromaticity of the benzimidazole ring, finding that substitution at positions 5 and 7 is particularly effective in enhancing aromatic character. aip.org From a practical standpoint, SAR studies have shown that substituents at the C5 and C6 positions have a marked influence on anti-inflammatory activity. arabjchem.org For example, the incorporation of electron-withdrawing groups at the 6-position was found to reduce anti-inflammatory effects in one study. nih.gov In other cases, having either electron-withdrawing or electron-releasing groups at the 5-position enhanced antimicrobial effects. arabjchem.org Specifically, halogen, alkyl, or alkoxy groups at the 5-position have been linked to anti-inflammatory activity. ijpsonline.com This demonstrates that the electronic effects of phenyl ring substituents are highly context-dependent, and their impact on biological activity must be evaluated on a case-by-case basis.

Molecular Hybridization and Bioisosteric Replacement Strategies

Fusion with Other Heterocyclic Scaffolds

Fusing the benzimidazole-2-thiol core with other heterocyclic ring systems is a powerful application of molecular hybridization. This creates rigid, polycyclic structures with unique three-dimensional shapes that can interact with biological targets with high specificity. The resulting fused compounds often exhibit enhanced biological activity compared to their individual components. medcraveonline.com

A notable example is the rational design and synthesis of fused tricyclic benzimidazole-thiazinone derivatives. These compounds are created through a one-pot reaction of 1H-benzo[d]imidazole-2-thiol with trans-substituted acrylic acids. mdpi.com The structural fusion of the benzimidazole and thiazinone rings creates a novel scaffold with potential therapeutic applications. mdpi.com The nitrogen and sulfur atoms within the benzimidazole ring make it electron-rich, facilitating weak interactions with various biological targets. mdpi.com

Table 1: Examples of Fused Benzimidazole-Thiazinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Substituent (R) | Synthesis Method | Reference |

|---|---|---|---|

| 2,3-dihydro-2-(4-methoxyphenyl)- nih.govnih.govthiazino[3,2-a]benzimidazol-4-one | 4-Methoxyphenyl | One-pot reaction of 1H-benzo[d]imidazole-2-thiol and trans-3-(4-methoxyphenyl)acrylic acid using TBTU | mdpi.com |

| 2,3-dihydro-2-(4-chlorophenyl)- nih.govnih.govthiazino[3,2-a]benzimidazol-4-one | 4-Chlorophenyl | One-pot reaction of 1H-benzo[d]imidazole-2-thiol and trans-3-(4-chlorophenyl)acrylic acid using TBTU | mdpi.com |

| 2,3-dihydro-2-(4-nitrophenyl)- nih.govnih.govthiazino[3,2-a]benzimidazol-4-one | 4-Nitrophenyl | One-pot reaction of 1H-benzo[d]imidazole-2-thiol and trans-3-(4-nitrophenyl)acrylic acid using TBTU | mdpi.com |

| 2,3-dihydro-2-(furan-2-yl)- nih.govnih.govthiazino[3,2-a]benzimidazol-4-one | Furan-2-yl | One-pot reaction of 1H-benzo[d]imidazole-2-thiol and trans-3-(furan-2-yl)acrylic acid using TBTU | mdpi.com |

Other research has demonstrated the coupling of 2-mercaptobenzimidazole with chloroacetic acid, which is then condensed with thiosemicarbazide (B42300) to produce a 5-[(1H-benzimidazol-2-ylthio)methyl]-1,3,4-thiadiazole-2-amino derivative. medcraveonline.com This hybrid molecule, which links the benzimidazole and thiadiazole scaffolds, serves as a platform for further modifications to develop new bioactive agents. medcraveonline.com

Rational Design of Multi-target Ligands

The complexity of many diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, often involves multiple biological pathways. This has driven the shift from a "one-target, one-drug" approach to the rational design of multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. nih.gov The benzimidazole-2-thiol scaffold is an excellent starting point for developing such MTDLs due to its versatile binding capabilities. nih.govnih.gov

In the context of Alzheimer's disease, researchers have synthesized and modified benzimidazole-2-thiol to create new heterocycles that act as both cholinesterase inhibitors and antioxidants. nih.gov Alzheimer's pathology is linked to declining acetylcholine (B1216132) levels and high oxidative stress. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase acetylcholine availability. Simultaneously, their ability to scavenge free radicals, such as ABTS and DPPH, addresses the oxidative damage component of the disease. nih.gov

One study reported a series of novel heterocycles derived from benzimidazole-2-thiol. nih.gov Compound 11 from this series showed significant inhibition of both AChE and BChE, while compound 14 was a particularly potent BChE inhibitor. nih.gov Molecular docking studies revealed that these compounds interact with key amino acid residues in the active sites of the cholinesterase enzymes. nih.gov The design of these molecules represents a successful application of the structure-multiactivity relationship (SMARts) concept for developing treatments for complex diseases. nih.gov

Table 2: Multi-target Activity of Benzimidazole-2-thiol Derivatives This table is interactive. You can sort and filter the data.

| Compound | AChE Inhibition (IC₅₀ µM) | BChE Inhibition (IC₅₀ µM) | Antiradical Activity (DPPH, IC₅₀ µM) | Reference |

|---|---|---|---|---|

| Compound 9 | - | - | 139.5 | nih.gov |

| Compound 10 | - | - | 155.4 | nih.gov |

| Compound 11 | 121.2 | 38.3 | 189.1 | nih.govnih.gov |

| Compound 12 | - | - | 162.2 | nih.gov |

| Compound 14 | - | 35.4 | 205.7 | nih.govnih.gov |

| Galantamine (Standard) | 139.4 | 40.3 | - | nih.gov |

| Ascorbic acid (Standard) | - | - | 164.3 | nih.gov |

Pre Clinical Biological Activities and Mechanistic Elucidation

Antimicrobial Efficacy and Mechanisms of Action

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

No specific data from preclinical studies on the antibacterial activity of 1-stearoyl-1H-benzimidazole-2-thiol against Gram-positive or Gram-negative bacterial strains were found.

Antifungal Properties and Cellular Targets

There is no available research detailing the antifungal properties or the specific cellular targets of this compound.

Antiprotozoal and Antimalarial Investigations

Investigations into the antiprotozoal and antimalarial potential of this compound have not been reported in the available scientific literature.

Antioxidant Potential and Reactive Species Scavenging

Specific studies evaluating the antioxidant potential and the capacity for reactive species scavenging of this compound are not present in the reviewed literature.

Anticancer Research and Pathway Modulation

Induction of Apoptosis and Cell Cycle Arrest

There is no published research available that describes the anticancer activities of this compound, including its ability to induce apoptosis or cause cell cycle arrest in cancer cell lines.

Interaction with Microtubule Dynamics

The benzimidazole (B57391) scaffold is a well-established pharmacophore in the development of agents that target microtubule dynamics. Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Compounds that interfere with microtubule dynamics can be broadly categorized as either microtubule-stabilizing or microtubule-destabilizing agents.

Several FDA-approved drugs containing a benzimidazole ring, such as nocodazole, albendazole, and mebendazole, are recognized as microtubule-destabilizing agents nih.gov. They typically exert their anticancer and anthelmintic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis nih.gov. For instance, a series of 2-Aryl-1H-benzo[d]imidazole derivatives have been shown to inhibit tubulin polymerization and disrupt the intracellular microtubule cytoskeleton, leading to their anticancer activity nih.gov.

Interestingly, not all benzimidazole derivatives act as microtubule destabilizers. Recent studies have identified novel benzimidazole derivatives that exhibit microtubule-stabilizing activity, similar to paclitaxel (B517696) nih.gov. These compounds were found to promote tubulin polymerization and stabilize the microtubule network, which also results in anticancer effects nih.gov. The specific effect of a benzimidazole derivative on microtubule dynamics appears to be dependent on the nature and position of its substituents. While the direct impact of the 1-stearoyl group in This compound on microtubule interaction is yet to be determined, the benzimidazole core suggests a high likelihood of interaction with tubulin.

Table 1: Interaction of Benzimidazole Derivatives with Microtubule Dynamics

| Compound Class | Mechanism of Action | Cellular Effect | Reference |

|---|---|---|---|

| 2-Aryl-1H-benzo[d]imidazole derivatives | Microtubule destabilization | Cell cycle arrest at G2/M phase, apoptosis | nih.gov |

| Novel Benzimidazole derivatives (NI-11, NI-18) | Microtubule stabilization | Inhibition of cancer cell motility and migration, apoptosis | nih.gov |

| Nocodazole, Albendazole, Mebendazole | Microtubule destabilization | Inhibition of tubulin polymerization | nih.gov |

Inhibition of Key Enzymes (e.g., DHFR, Topoisomerases)

Benzimidazole derivatives have been extensively investigated as inhibitors of key enzymes that are critical for cell survival and proliferation, such as dihydrofolate reductase (DHFR) and topoisomerases.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of nucleotides necessary for DNA replication. Inhibition of DHFR has been a successful strategy for developing anticancer and antimicrobial agents. While many potent DHFR inhibitors are based on the 2,4-diaminopyrimidine (B92962) scaffold, researchers have explored benzimidazole derivatives as potential alternatives drugbank.com. Molecular modeling studies have been used to design benzimidazole-based DHFR inhibitors, although achieving the high potency of traditional inhibitors has been challenging drugbank.com.

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. They are validated targets for cancer chemotherapy. Certain benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and topoisomerase II nih.govnih.gov. For example, some 2-aryl-substituted 2-bis-1H-benzimidazoles have been shown to induce DNA cleavage in the presence of topoisomerase I and exhibit cytotoxicity against human tumor cells. Another study found that a novel benzimidazole derivative was a selective and differential inhibitor of human and E. coli DNA topoisomerase I nih.gov.

The potential of This compound to inhibit these enzymes would largely depend on how the stearoyl group influences its binding to the active sites of DHFR and topoisomerases.

Table 2: Benzimidazole Derivatives as Enzyme Inhibitors

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Dihydrofolate Reductase (DHFR) | 2,4-diamino-6-benzylbenzimidazole | Designed based on molecular modeling, but showed weaker inhibition than traditional inhibitors. | drugbank.com |

| Topoisomerase I | 2-aryl-5-substituted-2,5-bisbenzimidazole derivatives | Induced DNA cleavage and showed potent growth inhibitory effects on tumor cell lines. | |

| Topoisomerase I | 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H benzimidazole (DMA) | Selective and differential inhibitor of human and E. coli topoisomerase I. | nih.gov |

Anti-inflammatory Response and Molecular Targets

The benzimidazole nucleus is a common feature in many compounds with anti-inflammatory properties nih.govmdpi.com. These derivatives have been shown to target various molecules involved in the inflammatory cascade.

The anti-inflammatory effects of benzimidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) nih.gov. Both COX-1 and COX-2 are potential targets, with a preference for COX-2 inhibition being a desirable trait for reducing inflammatory symptoms with fewer gastrointestinal side effects. Beyond COX enzymes, other molecular targets for the anti-inflammatory action of benzimidazole derivatives include transient receptor potential vanilloid-1 (TRPV-1) ion channels, cannabinoid receptors, bradykinin (B550075) receptors, specific cytokines, and 5-lipoxygenase activating protein (FLAP) nih.govmdpi.com.

The specific anti-inflammatory profile of This compound would be influenced by the stearoyl group's interaction with these targets. The long, lipophilic stearoyl chain could potentially enhance binding to hydrophobic pockets within these target proteins.

Table 3: Molecular Targets of Anti-inflammatory Benzimidazole Derivatives

| Molecular Target | Role in Inflammation | Reference |

|---|---|---|

| Cyclooxygenase (COX) enzymes | Prostaglandin synthesis | nih.gov |

| Transient receptor potential vanilloid-1 (TRPV-1) | Pain and inflammation signaling | nih.govmdpi.com |

| Cannabinoid receptors | Modulation of inflammatory response | nih.govmdpi.com |

| Bradykinin receptors | Pain and inflammation | nih.govmdpi.com |

| 5-lipoxygenase activating protein (FLAP) | Leukotriene synthesis | nih.govmdpi.com |

Antidiabetic Research and Metabolic Pathways

Benzimidazole derivatives have emerged as promising candidates in the search for new antidiabetic agents, with research focusing on several key metabolic pathways medcraveonline.com.

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. PPARγ, in particular, is a well-established target for the treatment of type 2 diabetes. Several benzimidazole derivatives have been identified as potent PPARγ agonists nih.govresearchgate.net. The antihypertensive drug telmisartan, which contains a benzimidazole moiety, is known to exhibit partial PPARγ agonistic activity. Structure-activity relationship studies on benzimidazole derivatives have shown that modifications at various positions of the benzimidazole ring can significantly influence their PPARγ activation potential nih.gov.

α-Glucosidase Inhibition: α-Glucosidase is an enzyme in the small intestine that breaks down carbohydrates into glucose. Inhibiting this enzyme can delay glucose absorption and help manage postprandial hyperglycemia. Novel series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols have been reported as potent inhibitors of α-glucosidase, with some compounds showing significantly greater inhibitory activity than the standard drug acarbose (B1664774) nih.gov.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: DPP-IV is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion. DPP-IV inhibitors are a class of oral antidiabetic drugs that work by prolonging the action of incretins. Benzimidazole-based compounds have been designed and synthesized as DPP-IV inhibitors nih.govnih.gov. The structure of the benzimidazole core allows for various substitutions to optimize binding to the active site of the DPP-IV enzyme.

Given the "stearoyl" component in its name, the most direct and compelling area of investigation for This compound is its potential role as an inhibitor of Stearoyl-CoA Desaturase (SCD). SCD is a key enzyme in lipid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. The overexpression of SCD1 has been linked to various metabolic disorders, including obesity, insulin resistance, and certain types of cancer nih.govesmed.org.

A series of potent, benzimidazole-based SCD inhibitors have been developed that demonstrate selectivity for the human SCD1 isoform nih.gov. These compounds have shown the ability to inhibit liver SCD activity in preclinical models. The inhibition of SCD1 is thought to exert its therapeutic effects by altering the composition of fatty acids in cell membranes and lipid droplets, which can impact cellular signaling and metabolism. In the context of cancer, SCD1 inhibition can lead to the accumulation of saturated fatty acids, inducing endoplasmic reticulum (ER) stress and subsequent cancer cell death nih.gov. The presence of a stearoyl group in This compound strongly suggests that it may act as a substrate analog or a direct inhibitor of SCD, making this a primary avenue for future preclinical investigation.

Table 4: Benzimidazole Derivatives in Antidiabetic and Metabolic Research

| Target/Pathway | Mechanism of Action | Potential Therapeutic Effect | Reference |

|---|---|---|---|

| PPARγ | Agonism | Improved insulin sensitivity | nih.govresearchgate.net |

| α-Glucosidase | Inhibition | Reduced postprandial hyperglycemia | nih.gov |

| DPP-IV | Inhibition | Enhanced incretin hormone action, increased insulin secretion | nih.govnih.gov |

| Stearoyl-CoA Desaturase (SCD) | Inhibition | Altered lipid metabolism, potential for treating metabolic diseases and cancer | nih.govesmed.orgnih.gov |

Neuropharmacological Investigations (Excluding Clinical Data)

A thorough search of scientific databases yielded no specific pre-clinical studies investigating the neuropharmacological activities of this compound.

Anti-Alzheimer's Activity and Cholinesterase Enzyme Inhibition

No published pre-clinical data were found regarding the evaluation of this compound for anti-Alzheimer's properties or its ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Antidepressant and Neurotropic Modulations

There is no available pre-clinical research on the antidepressant effects or neurotropic modulations of this compound.

Anti-ulcer Activity and Proton Pump Inhibition

No pre-clinical investigations into the anti-ulcer activity or the mechanism of proton pump inhibition for this compound have been identified in the reviewed scientific literature.

Antiviral Spectrum of Activity

A comprehensive search for pre-clinical studies on the antiviral activity of this compound against any spectrum of viruses did not yield any specific results.

Other Biological Activities under Investigation

No other pre-clinical biological activities for this compound have been reported in the scientific literature searched.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the electronic structure, reactivity, and spectroscopic behavior. For 1-stearoyl-1H-benzimidazole-2-thiol, these studies are typically performed on the more stable thione tautomer, which is generally favored in N1-substituted derivatives. mdpi.com

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are key descriptors of chemical reactivity and kinetic stability.

For benzimidazole-2-thione derivatives, DFT calculations typically show that the HOMO is distributed over the fused benzimidazole (B57391) ring system and the sulfur atom, which are electron-rich areas. The LUMO, conversely, is generally located over the imidazole (B134444) ring and the C=S group. researchgate.net The energy gap (ΔE) is a critical parameter; a smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Studies on related nitro-substituted benzimidazole-2-thiones have shown that the introduction of substituents can significantly alter the HOMO-LUMO gap, thereby modulating the molecule's electronic properties and reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Properties for a Benzimidazole Derivative Data extrapolated from studies on related compounds for illustrative purposes.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.8 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.7 | Chemical reactivity and stability |

Aromaticity is another key concept derived from electronic structure. For the benzimidazole core, the benzene (B151609) ring is distinctly aromatic. The aromaticity of the imidazole ring is more complex and can be influenced by substitution. acs.org Nucleus-Independent Chemical Shift (NICS) is a common computational method used to quantify aromaticity. NICS calculations on the parent benzimidazole show significant negative values (indicating aromaticity) in the center of the six-membered benzene ring and less pronounced aromatic character in the five-membered imidazole ring. researchgate.netnih.gov The attachment of an N-stearoyl group is not expected to fundamentally alter the aromatic character of the core benzimidazole ring system.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict reactive sites for electrophilic and nucleophilic attacks. researchgate.nettandfonline.com The MEP surface is color-coded to represent charge distribution: red areas indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In studies of the parent 2-mercaptobenzimidazole (B194830) (MBI), the MEP map of the thione tautomer shows significant negative potential (red/yellow regions) concentrated around the sulfur atom and the nitrogen atoms of the imidazole ring. researchgate.netresearchgate.net Conversely, the hydrogen atom attached to the nitrogen (in the parent compound) shows a region of high positive potential (blue). researchgate.net For this compound, the most negative potential would be expected around the thione sulfur and the carbonyl oxygen of the stearoyl group, making them primary sites for electrophilic attack or hydrogen bond donation. The aromatic protons and the long alkyl chain would constitute regions of neutral or slightly positive potential.

Mulliken charge analysis provides a quantitative measure of the partial atomic charges. In the benzimidazole-2-thione core, the sulfur and nitrogen atoms carry significant negative charges, while the carbon atom of the C=S group is electropositive. researchgate.nettandfonline.com This charge distribution further supports the predictions from MEP analysis regarding the molecule's reactivity.

Table 2: Illustrative Mulliken Atomic Charges for the Benzimidazole-2-thione Core Based on data from DFT studies on 2-mercaptobenzimidazole. researchgate.net

| Atom | Calculated Mulliken Charge (a.u.) |

|---|---|

| S (Thione) | -0.25 |

| N1 | -0.48 |

| N3 | -0.46 |

| C2 (Thione Carbon) | +0.35 |

DFT calculations are widely used to predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, which serve as a powerful tool for structural confirmation when compared with experimental data. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the optimized molecular structure. For this compound, key predicted vibrational bands would include:

C=O Stretch: A strong band from the stearoyl carbonyl group, typically expected around 1680-1720 cm⁻¹. Studies on the related 1-acetyl-2-thioxo-benzimidazole show this peak at 1716 cm⁻¹. mdpi.com

C=S Stretch: The thione stretching vibration, which is often coupled with other vibrations, appears in the region of 1200-1300 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the long stearoyl chain just below 3000 cm⁻¹.

Aromatic C=C Stretches: Bands in the 1450-1620 cm⁻¹ region corresponding to the benzimidazole ring system. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. researchgate.net For the title compound, theoretical calculations would predict:

¹³C NMR: The C=S carbon is expected to be highly deshielded, with a calculated shift around 168 ppm. The C=O carbon of the stearoyl group would also be significantly downfield, near 171 ppm. mdpi.com The aromatic carbons of the benzimidazole ring would appear in the typical 110-140 ppm range. nih.gov

¹H NMR: The aromatic protons on the benzimidazole ring would resonate between 7.0 and 8.0 ppm. The protons of the stearoyl chain would appear in the upfield region (0.8-2.5 ppm), with the α-methylene protons adjacent to the carbonyl group being the most deshielded among the aliphatic signals.

Theoretical calculations have shown good correlation with experimental data for various N-substituted benzimidazole derivatives. nih.gov

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand (like this compound) might interact with a biological receptor, such as an enzyme or protein. nih.gov

Molecular docking predicts the preferred orientation and binding mode of a ligand within a receptor's active site. Although no docking studies exist for the specific stearoyl derivative, studies on other benzimidazole-2-thiol compounds reveal common interaction patterns. nih.govmdpi.com These typically include:

Hydrogen Bonding: The thione sulfur atom and the carbonyl oxygen of the acyl group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The fused aromatic benzimidazole ring can form hydrophobic and π-stacking interactions with non-polar amino acid residues in the binding pocket.

Metal Coordination: In metalloenzymes, the sulfur and nitrogen atoms can coordinate with the metal ion (e.g., Zn²⁺ in carbonic anhydrase). bohrium.com

Docking programs provide a scoring function to estimate the binding energy (or affinity) of the ligand-receptor complex, often expressed in kcal/mol. acs.org More negative values indicate stronger binding. Docking studies of various benzimidazole-2-thiol derivatives against enzymes like α-glucosidase and acetylcholinesterase have reported binding energies ranging from -5 to -13 kcal/mol, depending on the specific derivative and the target protein. acs.orgproquest.com For instance, certain derivatives targeting α-glucosidase showed calculated binding energies as low as -69.65 kcal/mol using more advanced solvation models. acs.org

Table 3: Representative Binding Energies of Benzimidazole-2-thiol Analogs from Docking Studies

| Compound Type | Target Enzyme | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzimidazole thiosemicarbazide (B42300) | Acetylcholinesterase | -13.0 | mdpi.comproquest.com |

| 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiol | α-Glucosidase | -10.54 (Affinity) | acs.org |

| Non-sulfonamide acylhydrazone | Carbonic Anhydrase-II | -7.5 | bohrium.com |

Molecular Dynamics (MD) simulations would be essential to understand the conformational dynamics of this compound. An MD simulation would model the movement of the atoms over time, providing a detailed picture of the flexibility of the long stearoyl chain. This is particularly important as the chain's ability to adopt different conformations could allow the molecule to fit optimally into a binding site, a process known as "induced fit." MD simulations also allow for more accurate binding free energy calculations using methods like MM/PBSA and MM/GBSA, which account for solvent effects and conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a molecule like this compound, QSAR studies would be instrumental in predicting its activity based on its unique structural features.

A QSAR study involving this compound would typically involve a series of structurally related N-acyl-benzimidazole-2-thiol derivatives. The primary goal would be to identify key molecular descriptors that govern a specific biological response, such as antimicrobial, anticancer, or anti-inflammatory effects, which are common for the benzimidazole scaffold. rsc.org

The process begins with the calculation of various molecular descriptors for each compound in the series. These descriptors are numerical values that quantify different aspects of the molecule's physicochemical properties. For this compound, critical descriptors would likely include:

Lipophilicity (logP): The long, 18-carbon stearoyl chain imparts significant lipophilicity to the molecule. This property is crucial for membrane permeability and interaction with hydrophobic pockets in biological targets.

Electronic Descriptors: Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the dipole moment describe the molecule's electronic character and reactivity. researchgate.net These are important for understanding how the molecule might engage in electronic interactions with a receptor.

Topological and Steric Descriptors: These describe the size, shape, and branching of the molecule. The sheer size and length of the stearoyl group would be a dominant factor in any steric model.

Once the descriptors are calculated, a statistical model is built to correlate them with the observed biological activity (e.g., IC50 values). The resulting QSAR equation can then be used to predict the activity of new, unsynthesized derivatives and to understand which structural modifications are likely to enhance potency. For instance, a QSAR model might reveal that increasing the length of the acyl chain enhances activity up to a certain point, after which steric hindrance becomes detrimental.

Below is an illustrative data table showing the kind of data that would be used in a QSAR study of N-acyl-benzimidazole-2-thiol derivatives.

| Compound Name | Acyl Chain Length | logP | EHOMO (eV) | Biological Activity (log 1/IC50) |

| 1-acetyl-1H-benzimidazole-2-thiol | 2 | 2.1 | -6.5 | 4.2 |

| 1-butyryl-1H-benzimidazole-2-thiol | 4 | 3.0 | -6.4 | 4.8 |

| 1-octanoyl-1H-benzimidazole-2-thiol | 8 | 4.9 | -6.3 | 5.5 |

| This compound | 18 | 9.7 | -6.1 | (Predicted) |

This table is for illustrative purposes to demonstrate the parameters in a hypothetical QSAR study.

Virtual Screening and De Novo Design Methodologies

Virtual screening and de novo design are powerful computational strategies used to identify and create novel drug candidates. These methods are particularly valuable when exploring the potential of a specific chemical scaffold like that of this compound.

Virtual Screening

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are likely to bind to a specific biological target. If a target for this compound is known or hypothesized, its structure can be used as a query in two main types of screening:

Ligand-Based Virtual Screening (LBVS): This method uses the known active compound, this compound, as a template. The screening algorithm searches for molecules in a database that have similar 2D or 3D structural features, such as shape, size, and pharmacophore arrangement (e.g., hydrogen bond donors/acceptors, hydrophobic centers). This approach is predicated on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be performed. In this process, the 3D structure of this compound is computationally "docked" into the binding site of the target to predict its binding orientation and affinity. doaj.org The same procedure is then applied to thousands or millions of other compounds in a library. This allows for the identification of diverse molecules that are predicted to bind strongly to the target, even if they are structurally different from the original compound.

De Novo Design

De novo design methodologies aim to create entirely new molecules from scratch. researchgate.net These methods are not limited to existing compound libraries. Instead, they use algorithms to build novel chemical structures that are optimized to fit the binding site of a target protein.

In the context of this compound, a de novo design approach could proceed in several ways:

Scaffold-Based Growth: The benzimidazole-2-thiol core could be used as a starting scaffold. The algorithm would then explore different chemical fragments that could be attached at various positions (like the N-1 position) to optimize binding interactions with a target. This could lead to the design of novel side chains that are more effective than the stearoyl group.

Fragment Linking: The target's binding site could be analyzed to identify several small, favorable interaction points. The algorithm would then search for small molecular fragments that can satisfy these interactions and subsequently link them together to create a coherent, novel molecule that incorporates key features of the benzimidazole scaffold.

These computational approaches provide a rational and efficient pathway to explore the therapeutic potential of this compound, guiding further experimental synthesis and biological testing.

Advanced Research Applications and Future Perspectives

Potential in Advanced Drug Delivery Systems

The structure of 1-stearoyl-1H-benzimidazole-2-thiol, featuring a long, lipophilic stearoyl chain attached to a benzimidazole-2-thiol core, makes it a prime candidate for investigation in advanced drug delivery systems. The stearoyl group, a saturated 18-carbon fatty acid chain, imparts significant hydrophobic properties to the molecule.

The pronounced lipophilicity of this compound makes it highly suitable for integration into lipid-based nanocarriers, which are effective vehicles for targeted drug delivery. nih.govsemanticscholar.org These systems, such as liposomes and solid lipid nanoparticles (SLNs), are composed of biocompatible lipids that can encapsulate therapeutic agents, enhancing their stability and controlling their release. nih.gov

The stearoyl chain can act as a lipid anchor, facilitating the stable incorporation of the molecule into the lipid bilayer of liposomes or the solid matrix of SLNs. nih.gov This approach is analogous to the use of cholesterol and its derivatives, which are commonly included in liposomal formulations to modulate membrane fluidity and stability. semanticscholar.orggoogle.com By embedding this compound or its derivatives into such nanocarriers, it may be possible to improve the delivery of other hydrophobic drugs, enhance circulation times, and achieve targeted delivery to specific tissues. semanticscholar.org Research on other lipid-modified molecules has shown that such hybrid formulations can achieve high encapsulation efficiency and long-term stability. nih.gov

Table 1: Potential Lipid-Based Nanocarrier Formulations for this compound

| Nanocarrier Type | Rationale for Use | Potential Advantages |

| Liposomes | The stearoyl group can intercalate into the phospholipid bilayer, acting as a stabilizing anchor. | Enhanced drug encapsulation, improved biocompatibility, potential for surface modification with targeting ligands. nih.govnih.gov |

| Solid Lipid Nanoparticles (SLNs) | The compound's high lipophilicity allows it to be incorporated into the solid lipid matrix. | Controlled drug release, high stability, protection of labile drugs from degradation. |

| Niosomes | Similar to liposomes, but formed from non-ionic surfactants, offering a cost-effective alternative. | High stability, simple preparation methods, ability to encapsulate both hydrophilic and lipophilic drugs. |

| Micelles | The amphiphilic nature (if derivatized) could allow self-assembly into micellar structures in aqueous media. | Small particle size for improved tissue penetration, solubilization of poorly water-soluble drugs. |

Studies on other benzimidazole (B57391) derivatives have shown that structural modifications, such as the introduction of less polar hydrogen bond donors or different alkyl groups, can significantly increase membrane permeability. nih.gov For instance, one study found that introducing a hydroxyalkyl group at the N(1) position of a benzimidazole derivative led to a marked increase in membrane permeability. nih.gov Therefore, future studies on this compound should involve a systematic evaluation of its transport across various cell models (e.g., Caco-2) to determine its permeability coefficient and to understand the precise impact of the stearoyl group.

Emerging Non-Biological Applications in Materials Science

The chemical properties of the benzimidazole-2-thiol moiety suggest potential applications beyond the biological realm, particularly in materials science. The thiol (-SH) group is known to strongly adsorb onto metal surfaces, making mercaptobenzimidazole derivatives effective corrosion inhibitors for metals like copper and its alloys. The molecule can form a protective film on the metal surface, preventing oxidative and corrosive processes. The long stearoyl chain could further enhance this protective effect by creating a dense, hydrophobic barrier against corrosive agents.

Furthermore, the benzimidazole ring is a stable heterocyclic structure that can be incorporated into polymers to enhance their thermal stability or to impart specific electronic properties. ijpcbs.com The thiol group also provides a reactive handle for polymerization or for grafting onto surfaces to modify their properties, suggesting potential use in the development of functional coatings and advanced materials.

Strategies for Overcoming Drug Resistance in Pathogens

The benzimidazole scaffold is the basis for many antimicrobial and anthelmintic drugs. ijpcbs.comderpharmachemica.comnih.gov However, the emergence of drug-resistant pathogens is a major global health threat. nih.gov Developing new agents that can overcome existing resistance mechanisms is a critical area of research. Novel benzimidazole derivatives have shown efficacy against drug-resistant bacteria, such as strains of Helicobacter pylori that are resistant to metronidazole (B1676534) and clarithromycin. nih.gov

Strategies to overcome resistance often involve rational drug design to create molecules that are not recognized by bacterial efflux pumps or that can inhibit targets against which resistance mutations have occurred. nih.gov Future research on this compound could involve creating derivatives and screening them against panels of drug-resistant bacteria and fungi. The long stearoyl chain might influence interactions with bacterial membranes, potentially disrupting them or altering susceptibility to other antibiotics. Modifying this chain or the benzimidazole core could yield new compounds that circumvent common resistance pathways. nih.gov

Integration of Omics Data for Target Identification

Identifying the precise molecular targets of a bioactive compound is fundamental to understanding its mechanism of action and for optimizing its therapeutic potential. drugbank.com Modern "omics" technologies (genomics, proteomics, metabolomics) provide powerful tools for unbiased target identification. If this compound or its derivatives show significant biological activity (e.g., anticancer or antimicrobial effects), omics approaches can be employed to elucidate their targets.

For example, treating cancer cells with the compound and subsequently analyzing changes in protein expression (proteomics) or gene transcription (transcriptomics) could reveal the pathways that are perturbed. This could lead to the identification of a specific enzyme or signaling protein that is inhibited by the compound. Benzimidazole derivatives have been known to inhibit a variety of enzymes, including DNA topoisomerases and kinases. nih.gov Omics data can confirm these or uncover entirely new mechanisms, guiding further drug development and helping to predict potential off-target effects. drugbank.com

Future Directions in the Synthesis and Biological Evaluation of this compound Derivatives

The future of this compound in medicinal chemistry and materials science hinges on the systematic synthesis and evaluation of its derivatives. ijpcbs.com The core structure offers multiple points for modification, allowing for the fine-tuning of its physicochemical and biological properties.

Future synthetic strategies could focus on:

Modification of the Stearoyl Chain: Varying the length of the alkyl chain, introducing degrees of unsaturation, or adding branches could modulate the compound's lipophilicity and its fit into biological targets or material matrices. nih.gov

Substitution on the Benzene (B151609) Ring: Adding electron-withdrawing or electron-donating groups to the benzene portion of the benzimidazole core can alter the electronic properties and reactivity of the molecule, potentially enhancing its biological activity.

Derivatization of the Thiol Group: The thiol group can be alkylated or otherwise modified to create new series of compounds with different biological targets or material-binding properties.

These newly synthesized derivatives would then undergo comprehensive biological evaluation. derpharmachemica.comnih.gov This would include screening for a wide range of activities, such as anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies would be crucial to correlate specific structural features with observed biological activity, providing a rational basis for the design of more potent and selective compounds.

Table 2: Proposed Future Research on this compound Derivatives

| Research Area | Objective | Methodological Approach | Expected Outcome |

| Synthetic Chemistry | Generate a library of novel derivatives. | Modify the stearoyl chain, benzimidazole ring, and thiol group. | A diverse set of compounds with varied physicochemical properties for screening. ijpcbs.com |

| Drug Delivery | Evaluate utility as a lipid-based drug carrier. | Formulation of liposomes/nanoparticles; drug loading and release studies. | Optimized nanocarrier systems with enhanced stability and delivery efficiency. nih.gov |

| Antimicrobial Research | Identify lead compounds against resistant pathogens. | Screening against panels of drug-resistant bacteria and fungi (e.g., MRSA, Candida auris). | Novel antimicrobial agents that can overcome existing resistance mechanisms. nih.gov |

| Oncology | Discover potential anticancer agents. | Cytotoxicity assays against various cancer cell lines (e.g., MCF-7, A549); mechanism of action studies. researchgate.net | Identification of derivatives with potent and selective anticancer activity. |

| Materials Science | Develop new functional materials. | Corrosion inhibition tests; synthesis of polymers incorporating the derivative. | High-performance corrosion inhibitors and novel polymers with enhanced properties. |

| Computational Studies | Predict binding modes and guide synthesis. | Molecular docking simulations against known and predicted biological targets. | Rationalization of SAR data and prioritization of synthetic targets. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-stearoyl-1H-benzimidazole-2-thiol and related derivatives?

- Methodology : A common approach involves condensation reactions between functionalized benzimidazole precursors and acylating agents. For example, 2-acetyl benzimidazole derivatives can react with stearoyl chloride under basic conditions (e.g., NaOH in ethanol/water mixtures). Solvent choice (e.g., ethanol, methanol) and reaction time (6–12 hours) significantly impact yield .

- Key Considerations : Monitor reaction progress via TLC and purify products using recrystallization (e.g., ethanol/water mixtures) or column chromatography. Confirm purity via melting point analysis and spectroscopic methods (¹H NMR, IR) .

Q. How can researchers confirm the molecular structure of this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify characteristic peaks for the stearoyl chain (e.g., methylene protons at δ 1.2–1.3 ppm) and benzimidazole-thiol moiety (aromatic protons at δ 7.2–8.1 ppm) .

- X-ray Crystallography : For crystalline derivatives, use SHELX or ORTEP-III to resolve bond lengths and angles, ensuring the stearoyl group is correctly positioned on the benzimidazole ring .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. What strategies address low yields or regioselectivity issues during benzimidazole acylation?

- Challenges : Steric hindrance from the stearoyl chain may reduce reaction efficiency. Competing reactions (e.g., oxidation of the thiol group) can complicate purification.

- Solutions :

- Use protecting groups (e.g., tosyl) for the thiol moiety during synthesis, followed by deprotection .

- Optimize solvent polarity (e.g., DMF for high-temperature reactions) to enhance solubility of long-chain acyl groups .

- Employ catalytic agents like DMAP to improve acylation efficiency .

Q. How can in vitro and in silico methods be integrated to evaluate the biological activity of this compound?

- Experimental Design :

- In Vitro Assays : Test antitumor activity using MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values with unmodified benzimidazoles .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the stearoyl derivative and target proteins (e.g., tubulin for anticancer activity). Validate predictions with mutagenesis studies .

Q. How should researchers resolve contradictions in reported biological activities of benzimidazole-thiol derivatives?

- Case Study : Some studies report potent antimicrobial activity, while others show limited efficacy .

- Resolution Strategies :

- Conduct structure-activity relationship (SAR) studies to isolate the impact of the stearoyl group versus other substituents.

- Replicate experiments under standardized conditions (e.g., identical bacterial strains, nutrient media) .

- Use metabolomics to identify off-target effects or degradation products influencing results .

Q. What computational tools are recommended for modeling the supramolecular interactions of this compound in crystal lattices?

- Approach :

- SHELXL/PLATON : Refine hydrogen-bonding networks and π-π stacking interactions observed in X-ray data .

- Mercury (CCDC) : Visualize packing diagrams and calculate void volumes to assess stability .

- Key Parameters : Analyze dihedral angles between the benzimidazole core and stearoyl chain to predict conformational flexibility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.